molecular formula C18H17N3O3S2 B2941385 2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide CAS No. 922130-29-8

2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide

Cat. No.: B2941385
CAS No.: 922130-29-8
M. Wt: 387.47
InChI Key: ACWLCSOGHYYHIZ-UHFFFAOYSA-N
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Description

2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a phenylsulfonamido group, and a p-tolylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thiourea under acidic or basic conditions.

    Introduction of Phenylsulfonamido Group: The phenylsulfonamido group is introduced by reacting the thiazole intermediate with phenylsulfonyl chloride in the presence of a base like triethylamine.

    Attachment of p-Tolylacetamide Moiety: The final step involves the acylation of the thiazole derivative with p-tolylacetamide using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the sulfonamide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, triethylamine, dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Alkylated or acylated thiazole derivatives.

Scientific Research Applications

2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors or signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid
  • 2-(4-Ethylphenyl)-1,3-thiazole-4-carboxylic acid
  • 2-(4-Trifluoromethylphenyl)-1,3-thiazole-4-carboxylic acid

Uniqueness

2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide is unique due to the presence of the phenylsulfonamido group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c1-13-7-9-14(10-8-13)19-17(22)11-15-12-25-18(20-15)21-26(23,24)16-5-3-2-4-6-16/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWLCSOGHYYHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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